

Elacestrant-d6: A Technical Guide to Solubility in Organic Solvents

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Compound of Interest

Compound Name: Elacestrant-d6

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **Elacestrant-d6**, a deuterated analog of the selective estrogen receptor degrader (SERD), in various organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, formulation, and preclinical studies involving this compound.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and efficacy. The following table summarizes the available quantitative and qualitative solubility data for Elacestrant and its dihydrochloride salt in commonly used organic solvents. It is important to note that the deuterated form, **Elacestrant-d6**, is expected to have very similar solubility properties to its non-deuterated counterpart.

Solvent	Compound Form	Concentration	Observations	Source(s)
Dimethyl Sulfoxide (DMSO)	Elacestrant	160 mg/mL (348.87 mM)	Ultrasonic assistance may be needed. Hygroscopic DMSO can reduce solubility. [1]	[1]
Elacestrant Dihydrochloride	100 mg/mL (188.13 mM)	Ultrasonic assistance may be needed. Use of fresh DMSO is recommended as moisture absorption reduces solubility.[2][3]	[2][3]	
Elacestrant (hydrochloride)	1-10 mg/mL	Sparingly soluble.	[4][5]	
Ethanol	Elacestrant Dihydrochloride	6 mg/mL	-	[3]
Methanol	Elacestrant Dihydrochloride	-	Low solubility observed.[6]	[6]
Chloroform	Elacestrant Dihydrochloride	-	Low solubility observed.[6]	[6]
Benzyl Alcohol	Elacestrant Dihydrochloride	-	Noted as a solvent with higher solubility. [6]	[6]
Ethylene Glycol	Elacestrant Dihydrochloride	-	Noted as a solvent with	[6]

			higher solubility. [6]
Hexafluoroisopropanol (HFIP)	Elacestrant Dihydrochloride	-	Noted as a solvent with higher solubility. [6] [6]
Trifluoroethanol (TFE)	Elacestrant Dihydrochloride	-	Noted as a solvent with higher solubility. [6] [6]
Water	Elacestrant Dihydrochloride	25 mg/mL	Soluble.[3][6][7] [3][6][7]

Experimental Protocols

Accurate and reproducible solubility data are contingent on standardized experimental protocols. The following methodologies are based on descriptions found in the cited literature for determining the solubility of Elacestrant.

Method 1: Equilibrium Solubility Measurement at Controlled Temperature

This method is suitable for determining the thermodynamic solubility of a compound in a specific solvent.

- **Sample Preparation:** Weigh a precise amount of **Elacestrant-d6** (e.g., 50 mg of Form 2/3) into a high-performance liquid chromatography (HPLC) vial.[6]
- **Solvent Addition:** Add a minimum volume of the selected organic solvent (e.g., ethanol/water 96:4, 30 volumes, or methanol, 10 volumes) to the vial.[6]
- **Equilibration:** Stir the suspension at a controlled temperature (e.g., 40°C or 50°C) and speed (e.g., 600 rpm) using a magnetic stirrer or a specialized device like a Polar Bear®.[6]

- Observation: Continuously add small, precise volumes of the solvent until the solid completely dissolves. Record the total volume of solvent added.
- Temperature Cycling (Optional): For assessing the potential for precipitation, the clear solution can be subjected to a cooling cycle (e.g., cooled to 5°C at a rate of 0.1°C/min) and held at the lower temperature for a specified period (e.g., two days).[6]
- Analysis: The solubility is calculated based on the mass of the solute and the volume of the solvent required for complete dissolution at a specific temperature. The resulting solution can be further analyzed by techniques like HPLC to confirm the concentration and assess for any degradation.

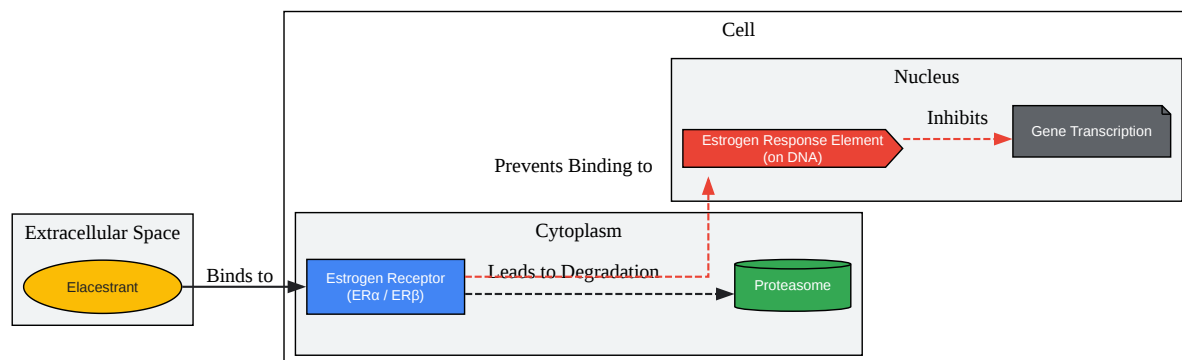
Method 2: Preparation of High-Concentration Stock Solutions

This protocol is commonly used for preparing stock solutions for in vitro and in vivo studies.

- Weighing: Accurately weigh the desired mass of **Elacestrant-d6**.
- Solvent Addition: Add the appropriate volume of the organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 100 mg/mL).[2][3]
- Dissolution: Facilitate dissolution by sonication and/or gentle heating (e.g., 37°C).[8] It is crucial to use fresh, anhydrous solvent, particularly with hygroscopic solvents like DMSO, to ensure maximum solubility.[3]
- Visual Inspection: Ensure the solution is clear and free of any particulate matter.
- Storage: Store the stock solution in appropriate conditions, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

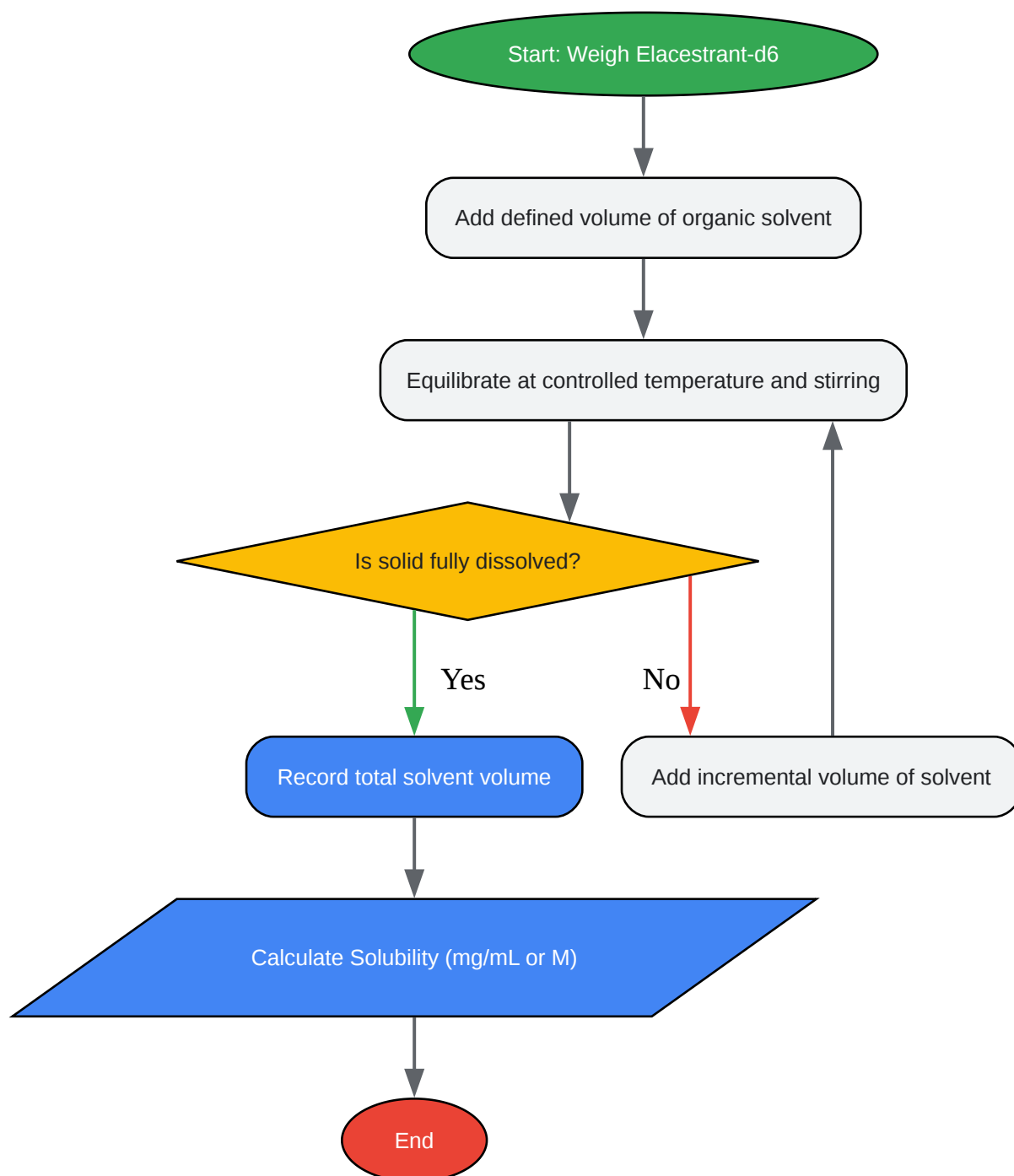
Visualizations: Pathways and Workflows

To further elucidate the context of Elacestrant's application and the experimental processes involved, the following diagrams are provided.



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Figure 1. Simplified signaling pathway of Elacestrant as a Selective Estrogen Receptor Degradator (SERD).



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Figure 2. Experimental workflow for determining the equilibrium solubility of **Elacestrant-d6**.

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